替拉布替尼

描述

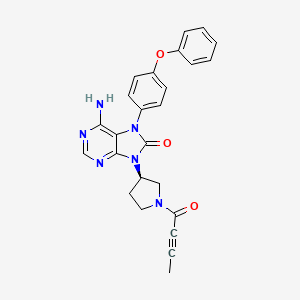

Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .

Synthesis Analysis

Tirabrutinib is synthesized using 4-phenoxyaniline as a raw material by chemical reaction in the presence of a phase transfer catalyst (TBAB) .

Molecular Structure Analysis

Tirabrutinib is an orally administered, small molecule, Bruton’s tyrosine kinase (BTK) inhibitor . It irreversibly and covalently binds to BTK in B cells .

Chemical Reactions Analysis

Tirabrutinib exerts an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in ABC-DLBCL . It also inhibits the cell growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation .

Physical And Chemical Properties Analysis

The safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib, a second-generation, highly selective oral Bruton’s tyrosine kinase inhibitor, were evaluated for relapsed/refractory primary central nervous system lymphoma .

科学研究应用

Application in Neuro-Oncology

Tirabrutinib has been used in the field of neuro-oncology, specifically for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) .

Method of Application

Patients with relapsed/refractory PCNSL were given tirabrutinib 320 and 480 mg once daily in phase I to evaluate dose-limiting toxicity (DLT) within 28 days using a 3 + 3 dose escalation design and with 480 mg under fasted conditions in phase II .

Results

Forty-four patients were enrolled; 20, 7, and 17 received tirabrutinib at 320, 480, and 480 mg under fasted conditions, respectively. No DLTs were observed, and the maximum tolerated dose was not reached at 480 mg . The overall response rate (ORR) was assessed at 64%: 60% with 5 complete responses (CR)/unconfirmed complete responses (CRu) at 320 mg, 100% with 4 CR/CRu at 480 mg, and 53% with 6 CR/CRu at 480 mg under fasted conditions .

Application in Hematology

Tirabrutinib has also been used in the field of hematology, specifically for the treatment of recurrent or refractory PCNSL in Japanese patients .

Method of Application

A prospective, noninterventional, multicenter, observational study was conducted to evaluate adverse drug reactions (ADRs) and the overall response rate (ORR) of tirabrutinib against recurrent or refractory PCNSL in Japan .

Results

Data from 140 patients who received tirabrutinib treatment were analyzed for safety, and data from 127 of those patients were analyzed for effectiveness . The ORR was evaluated according to the criteria of the International PCNSL Collaborative Group (IPCG) .

Application in Hematological Malignancies

Tirabrutinib has been used in the treatment of various hematological malignancies .

Method of Application

Tirabrutinib is one of the small molecule inhibitors that have shown remarkable efficacy and have been approved to treat different types of hematological cancers .

Results

The first-in-class agent, ibrutinib, has created a new era of chemotherapy-free treatment of B cell malignancies . To reduce the off-target effects and overcome the acquired resistance of ibrutinib, significant efforts have been made in developing highly selective second- and third-generation BTK inhibitors and various combination approaches .

Application in Inflammatory Diseases

Tirabrutinib has also been used in the treatment of inflammatory diseases .

Method of Application

Over the past few years, BTK inhibitors have been repurposed for the treatment of inflammatory diseases . Promising data have been obtained from preclinical and early-phase clinical studies .

Results

BTK inhibitors may reduce inflammation and autoantibody production . The BTK inhibitor evobrutinib was first used for active relapsing–remitting multiple sclerosis in 2019 with positive results .

Application in Chronic Lymphocytic Leukemia (CLL)

Tirabrutinib has been used in the treatment of relapsed or refractory CLL .

Method of Application

A multicentre, phase 1 dose-escalation study was conducted in 90 patients with relapsed or refractory CLL .

Results

The clinical benefit of tirabrutinib monotherapy was demonstrated in this study .

Application in Combination Therapies

Tirabrutinib has been studied in combination with spleen tyrosine kinase (SYK) and phosphoinositol 3-kinase (PI3K) inhibitors .

Method of Application

The combination of tirabrutinib with SYK and PI3K inhibitors was studied in a clinical setting .

Results

While the specific results of this study are not detailed in the source, the combination of these inhibitors is a promising area of research .

安全和危害

未来方向

属性

IUPAC Name |

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPXCPMNSRAM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tirabrutinib | |

CAS RN |

1351636-18-4 | |

| Record name | Tirabrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)